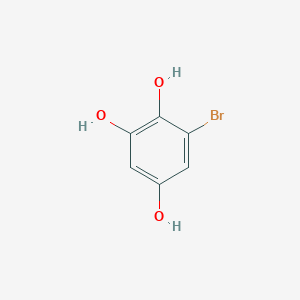

6-bromobenzene-1,2,4-triol

Description

Historical Perspectives and Significance of Halogenated Aromatic Scaffolds in Chemical Research

Halogenated aromatic compounds have a rich history, with their applications spanning from pharmaceuticals to materials science. The introduction of a halogen atom onto an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. nih.govacs.org This has made them invaluable tools for chemists seeking to fine-tune molecular characteristics. Historically, the synthesis of such compounds, like the Hunsdiecker reaction for aromatic carboxylic acids, has been a subject of intense study, though with variable success in early attempts. acs.org

The use of halogenated aromatic hydrocarbons has been widespread, serving as solvents, chemical intermediates, fumigants, and insecticides. iloencyclopaedia.org Polychlorinated biphenyls (PCBs), for example, were used extensively as non-flammable oils in electrical equipment due to their stability and low reactivity. iloencyclopaedia.org Similarly, brominated flame retardants have been incorporated into numerous consumer products to reduce flammability. wikipedia.org The persistent nature of many of these compounds has led to their global distribution in the environment, prompting significant research into their behavior and effects. nih.gov

Positional Isomerism and Substituent Effects in Brominated Benzenetriols

The precise placement of substituents on a benzene (B151609) ring, known as positional isomerism, is critical in determining a molecule's properties. savemyexams.comlibretexts.org In the case of 6-bromobenzene-1,2,4-triol, the bromine atom and three hydroxyl groups are arranged in a specific orientation that dictates its reactivity and interactions. There are 19 distinct bromophenols when considering all positional isomers from mono- to pentabromophenol. wikipedia.org

The substituents on the benzene ring exert electronic effects that influence the molecule's reactivity. The hydroxyl (-OH) groups are strong activating groups, meaning they increase the electron density of the benzene ring and direct incoming electrophiles to the ortho and para positions. pressbooks.pub The bromine atom, while also an ortho-para director, is a deactivating group, meaning it withdraws electron density from the ring. pressbooks.pub The interplay of these activating and deactivating effects in 6-bromobenzene-1,2,4-triol creates a unique electronic environment on the aromatic ring.

The position of the bromine atom significantly impacts the compound's properties. For instance, studies on other brominated phenols have shown that the number and position of bromine atoms affect their ability to disrupt cellular calcium signaling. awi.de Specifically, 2,4-dibromophenol (B41371) was found to be more potent in this regard than other isomers. awi.de This highlights the subtlety of substituent effects, where minor structural changes can lead to significant differences in chemical behavior.

Current Research Landscape and Future Directions for Brominated Phenols

Current research on brominated phenols is diverse, driven by their natural occurrence and potential applications. Many brominated phenols are found in marine organisms, particularly red algae, where they are thought to play a role in chemical defense. nih.gov These natural products have shown a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making them promising candidates for pharmaceutical development. nih.govmdpi.com

The synthesis of brominated phenols remains an active area of research, with a focus on developing selective and efficient methods. mdpi.comresearchgate.net For example, regioselective bromination techniques are being explored to control the position of bromination on the phenol (B47542) ring, which is crucial for accessing specific isomers with desired properties. sioc-journal.cn The development of environmentally benign bromination methods is also a key goal. mdpi.com

Future research will likely continue to explore the biological activities of both natural and synthetic brominated phenols. Understanding the structure-activity relationships, particularly how the degree and position of bromination influence biological effects, is a key objective. nih.govnih.gov As our understanding of these compounds grows, they may find new applications in medicine, agriculture, and materials science. researchgate.net

Physicochemical Properties of Bromobenzene-1,2,4-triol Isomers

| Property | 6-Bromobenzene-1,2,4-triol nih.gov | 3-Bromobenzene-1,2,4-triol nih.gov |

|---|---|---|

| Molecular Formula | C₆H₅BrO₃ | C₆H₅BrO₃ |

| Molecular Weight | 205.01 g/mol | 205.01 g/mol |

| IUPAC Name | 6-bromobenzene-1,2,4-triol | 3-bromobenzene-1,2,4-triol |

| CAS Number | 1480325-12-9 chemspider.com | 99910-88-0 |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO3 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

6-bromobenzene-1,2,4-triol |

InChI |

InChI=1S/C6H5BrO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H |

InChI Key |

IIUMHRPPXKKHRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromobenzene 1,2,4 Triol and Analogues

Direct Bromination Strategies and Regioselectivity Control

Direct bromination of benzene-1,2,4-triol is the most straightforward approach to 6-bromobenzene-1,2,4-triol. However, controlling the position and degree of bromination is a significant challenge. The regiochemical outcome is governed by the directing effects of the three hydroxyl groups and is highly sensitive to the reaction conditions.

Bromination of Benzene-1,2,4-triol Precursors

The direct electrophilic bromination of benzene-1,2,4-triol with molecular bromine (Br₂) can be employed, though it often results in a mixture of isomers and over-brominated products. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In benzene-1,2,4-triol, the positions C3, C5, and C6 are activated. The C5 position is para to the C2-hydroxyl and ortho to the C1 and C4 hydroxyls, making it highly susceptible to electrophilic attack. The C6 position is ortho to the C1-hydroxyl and meta to the C2 and C4 hydroxyls. The C3 position is ortho to the C2 and C4 hydroxyls and meta to the C1 hydroxyl. The interplay of these activating effects makes achieving high regioselectivity for the 6-bromo isomer challenging.

To enhance selectivity, various brominating agents have been investigated. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and can offer improved control over the reaction compared to molecular bromine. The choice of solvent also plays a crucial role, with less polar solvents sometimes favoring specific isomers.

Influence of Reaction Conditions on Product Isomer Distribution

The distribution of isomeric products in the bromination of benzene-1,2,4-triol is highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and the nature of the brominating agent can significantly influence the regioselectivity.

Table 1: Influence of Reaction Conditions on the Bromination of Phenolic Compounds

| Brominating Agent | Catalyst/Additive | Solvent | Temperature | General Outcome on Regioselectivity |

| Br₂ | Lewis Acids (e.g., FeBr₃, AlCl₃) | Halogenated Solvents | Room Temperature | Generally leads to a mixture of isomers and polybromination in highly activated systems. |

| NBS | Silica Gel | Carbon Tetrachloride | Room Temperature | Can favor para-bromination in some phenol (B47542) derivatives. nih.gov |

| NBS | Acetonitrile | 0 °C to Room Temperature | Can provide good yields of monobrominated products. nih.gov | |

| Br₂ | Ammonium Persulfate | Carbon Tetrachloride | Reflux | Used in a modified Sandmeyer-type reaction for bromination of diazonium salts. nih.gov |

For highly activated substrates like benzene-1,2,4-triol, low temperatures are generally favored to minimize over-reaction and improve selectivity. The use of a catalyst can also modulate the reactivity of the brominating agent. While Lewis acids are commonly used to activate bromine for less reactive substrates, their use with highly activated phenols can exacerbate the lack of selectivity. libretexts.orglibretexts.org Therefore, catalyst-free or milder catalytic systems are often preferred for polyhydroxybenzenes.

Multistep Synthetic Routes via Functional Group Interconversions

To overcome the challenges of regioselectivity in direct bromination, multistep synthetic routes that involve the introduction of a bromine atom through the transformation of other functional groups have been developed. These methods offer greater control over the final position of the bromine substituent.

Approaches Involving Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are typically used for the synthesis of alkyl halides. However, analogous transformations on aromatic rings, particularly for converting iodo or chloroarenes to bromoarenes, are also possible, often requiring a copper catalyst. A potential multistep route to 6-bromobenzene-1,2,4-triol could involve the initial synthesis of 6-iodobenzene-1,2,4-triol or 6-chlorobenzene-1,2,4-triol, followed by a copper-catalyzed halogen exchange with a bromide source. This approach depends on the ability to selectively synthesize the corresponding 6-halo-benzene-1,2,4-triol precursor.

Another strategy is the bromine/magnesium exchange on a polyhalogenated precursor. For instance, a dibrominated benzene-1,2,4-triol derivative could undergo regioselective Br/Mg exchange, followed by quenching with a proton source to yield the monobrominated product. nih.gov The regioselectivity of the exchange can often be controlled by the steric and electronic environment of the bromine atoms.

Strategies Utilizing Pre-functionalized Aromatic Intermediates

A powerful strategy for the regioselective synthesis of 6-bromobenzene-1,2,4-triol involves the use of pre-functionalized aromatic intermediates where a directing group guides the bromine to the desired position, or a group that can be later converted to a hydroxyl group is already in place.

One of the most reliable methods for introducing a halogen at a specific position on an aromatic ring is the Sandmeyer reaction . wikipedia.orglscollege.ac.in This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) bromide solution to introduce the bromine atom. A plausible synthetic route to 6-bromobenzene-1,2,4-triol via this method would start from 6-aminobenzene-1,2,4-triol.

Synthetic Scheme via Sandmeyer Reaction:

Nitration: Benzene-1,2,4-triol would first need to be selectively nitrated at the 6-position. This step itself can be challenging due to the high activation of the ring. Protection of the hydroxyl groups might be necessary to control the regioselectivity of nitration.

Reduction: The resulting 6-nitrobenzene-1,2,4-triol (B14274156) would then be reduced to 6-aminobenzene-1,2,4-triol.

Diazotization: The amino group of 6-aminobenzene-1,2,4-triol is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Sandmeyer Reaction: The diazonium salt is then treated with copper(I) bromide (CuBr) to yield 6-bromobenzene-1,2,4-triol. wikipedia.orglscollege.ac.in

Another approach involves the use of protecting groups for the hydroxyl functions. By selectively protecting one or more hydroxyl groups, the directing effects can be modulated, allowing for more controlled bromination. After the bromination step, the protecting groups are removed to yield the final product. The choice of protecting group is critical, as it must be stable to the bromination conditions and easily removable without affecting the rest of the molecule. nih.gov

Advanced Synthetic Techniques for Selective Functionalization of Polyhydroxybromobenzenes

Modern synthetic chemistry offers a range of advanced techniques for the selective functionalization of aromatic compounds, which can be applied to the synthesis of 6-bromobenzene-1,2,4-triol and its analogues. These methods often employ transition metal catalysts to achieve high regioselectivity under mild reaction conditions.

Palladium-catalyzed C-H activation and functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic rings. While not yet specifically reported for the direct bromination of benzene-1,2,4-triol at the C6 position, this methodology has shown promise for the regioselective halogenation of other aromatic compounds. mdpi.com A suitable directing group could be temporarily installed on the benzene-1,2,4-triol core to direct a palladium catalyst to the C6 position for subsequent bromination.

Furthermore, the development of novel brominating reagents and catalytic systems continues to provide new avenues for selective halogenation. For instance, catalyst systems that can differentiate between electronically similar positions on a highly activated ring through steric control or other subtle electronic effects are of great interest for the synthesis of specific isomers of polyhydroxybromobenzenes.

Metal-Catalyzed Coupling Reactions in Brominated Benzenetriol Synthesis

Brominated benzenetriols, such as 6-bromobenzene-1,2,4-triol, are valuable intermediates in organic synthesis, primarily because the bromine atom serves as a versatile functional group for carbon-carbon bond formation. Transition-metal-catalyzed cross-coupling reactions are paramount in this context, allowing for the attachment of a wide array of organic fragments to the benzenetriol scaffold. ethz.ch The most prominent of these methods are the Suzuki, Heck, and Sonogashira couplings, typically utilizing palladium catalysts. wikipedia.orgwikipedia.orgwikipedia.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org This is followed by a transmetalation step (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki reaction is a powerful method for forming aryl-aryl or aryl-vinyl bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org For a brominated benzenetriol, this reaction allows for the synthesis of biphenyl (B1667301) or styrenyl derivatives. The reaction is valued for its mild conditions, tolerance of various functional groups (including the hydroxyl groups of the benzenetriol), and the low toxicity of its boron-based reagents. organic-chemistry.orgnih.gov The hydroxyl groups on the benzenetriol ring typically require protection (e.g., as methyl or benzyl (B1604629) ethers) prior to the coupling reaction to prevent interference with the basic conditions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgmdpi.com This method can be used to introduce vinyl groups onto the benzenetriol core, creating precursors for polymers or more complex natural product analogues. A key advantage of the Heck reaction is its functional group tolerance, though optimization of the base and ligand is often necessary to achieve high yields and selectivity. organic-chemistry.org

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgyoutube.com The resulting arylalkynes are highly versatile intermediates, suitable for further transformations such as cycloadditions or conversion into other functional groups. The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.org

| Coupling Reaction | Reactants | Typical Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Brominated Benzenetriol + Organoboron (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl- or Vinyl-Substituted Benzenetriol | Mild conditions; low toxicity of reagents. organic-chemistry.orgnih.gov |

| Heck Reaction | Brominated Benzenetriol + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl-Substituted Benzenetriol | Excellent for vinylation; tolerant of many functional groups. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Brominated Benzenetriol + Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) | Alkynyl-Substituted Benzenetriol | Forms C(sp²)-C(sp) bonds; creates versatile alkyne products. wikipedia.orglibretexts.org |

Stereoselective and Regioselective Synthesis of Complex Brominated Phenols

The synthesis of complex brominated phenols, including derivatives of 6-bromobenzene-1,2,4-triol, requires precise control over the placement of substituents (regioselectivity) and their three-dimensional arrangement (stereoselectivity).

Regioselective Synthesis: The direct bromination of phenols and their derivatives is a classic electrophilic aromatic substitution. However, controlling the position of bromination can be challenging due to the strong activating and ortho, para-directing nature of the hydroxyl group. chemistryviews.org In an unsubstituted phenol, a mixture of ortho- and para-bromophenol is often obtained. For a substrate like 1,2,4-benzenetriol (B23740) (hydroxyquinol), the multiple hydroxyl groups create a highly activated system with several potential sites for bromination, making regiocontrol critical.

Several strategies have been developed to enhance regioselectivity. The choice of brominating agent, solvent, and catalyst can significantly influence the outcome. nih.gov For instance, bulky brominating agents or the use of sterically hindering directing groups can favor substitution at the less hindered para-position. chemistryviews.org Ma et al. developed a mild and highly para-selective bromination of phenols using trimethylsilyl (B98337) bromide (TMSBr) and bulky sulfoxides, where the thioether byproduct is thought to interact with the phenol's hydroxyl group via hydrogen bonding, sterically blocking the ortho-positions. chemistryviews.org

Theoretical studies using density functional theory (DFT) have also provided insights into the factors governing regioselectivity in electrophilic aromatic bromination, confirming that the reaction often proceeds through an addition-elimination mechanism. rsc.org

| Method | Reagents | Solvent | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Bulky Sulfoxide System | TMSBr, (4‐ClC₆H₄)₂SO | Acetonitrile | High para-selectivity (up to 99:1) | chemistryviews.org |

| Zeolite Catalysis | Br₂, Zeolite | Various | High para-selectivity due to shape-selective catalysis | nih.gov |

| Tribromide Reagents | Tetraalkylammonium tribromides | Various | Highly para-selective for phenols | nih.gov |

| NBS on Solid Support | N-Bromosuccinimide (NBS), Silica Gel | Carbon Tetrachloride | Can provide high regioselectivity depending on substrate | nih.gov |

Stereoselective Synthesis: When synthesizing complex, chiral molecules derived from brominated phenols, controlling stereochemistry is essential. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. ethz.ch

In the context of brominated phenols, desymmetrizing enantioselective bromination has emerged as a powerful strategy. This technique involves the selective bromination of one of two enantiotopic positions on a prochiral molecule, thereby creating a chiral center. For example, chiral squaramide-catalyzed asymmetric ortho-bromination of bisphenol phosphine (B1218219) oxides has been reported to produce a range of P-stereogenic compounds with excellent yields and enantioselectivities. rsc.orgresearchgate.net Such methods are crucial for constructing axially chiral compounds and other complex architectures where the bromine atom is installed with high stereochemical fidelity. researchgate.net

Spectroscopic and Structural Characterization of 6 Bromobenzene 1,2,4 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This information is invaluable for determining the structure of organic molecules.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 6-bromobenzene-1,2,4-triol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons.

The aromatic region would likely display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton at position 5 (H-5), being adjacent to a hydroxyl group and a bromine atom, would experience a different electronic environment compared to the proton at position 3 (H-3), which is flanked by two hydroxyl groups. The chemical shifts of these protons are influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing and anisotropic effects of the bromine atom.

The hydroxyl protons are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for 6-Bromobenzene-1,2,4-triol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet | ~2-3 |

| H-5 | 7.0 - 7.5 | Doublet | ~2-3 |

| 1-OH | 8.0 - 9.0 | Singlet (broad) | - |

| 2-OH | 8.5 - 9.5 | Singlet (broad) | - |

| 4-OH | 9.0 - 10.0 | Singlet (broad) | - |

Note: Predicted values are based on computational models and analysis of similar compounds. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of 6-bromobenzene-1,2,4-triol, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring.

The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbons bearing the hydroxyl groups (C-1, C-2, and C-4) are expected to be deshielded and appear at higher chemical shifts. The carbon atom attached to the bromine (C-6) will also be significantly affected. The remaining two carbons (C-3 and C-5) will have chemical shifts influenced by their proximity to these substituents.

Table 2: Predicted ¹³C NMR Data for 6-Bromobenzene-1,2,4-triol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 155 |

| C-2 | 140 - 150 |

| C-3 | 110 - 120 |

| C-4 | 150 - 160 |

| C-5 | 115 - 125 |

| C-6 | 100 - 110 |

Note: Predicted values are based on computational models and analysis of similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For 6-bromobenzene-1,2,4-triol, a cross-peak between the signals of H-3 and H-5 would confirm their ortho relationship, although the coupling might be small (meta-coupling).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for C-3 and C-5 by correlating them with their attached protons, H-3 and H-5, respectively.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of 6-bromobenzene-1,2,4-triol is expected to be characterized by absorption bands corresponding to the O-H, C-O, C=C, and C-Br stretching vibrations, as well as C-H bending vibrations.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups, broadened due to intermolecular hydrogen bonding. The C-O stretching vibrations of the phenolic groups would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to give rise to several bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Table 3: Predicted FTIR Data for 6-Bromobenzene-1,2,4-triol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 1580 - 1620 | Medium | C=C Stretch | Aromatic Ring |

| 1450 - 1550 | Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Phenolic C-O |

| 1100 - 1200 | Medium | C-H in-plane bend | Aromatic C-H |

| 800 - 900 | Strong | C-H out-of-plane bend | Aromatic C-H |

| 500 - 600 | Medium | C-Br Stretch | Aryl Bromide |

Note: Predicted values are based on characteristic group frequencies and data from similar compounds.

Raman spectroscopy provides complementary information to FTIR. While O-H and C-O stretches are typically weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch are expected to be more prominent.

The symmetric "ring breathing" vibration of the substituted benzene ring should give a strong and sharp signal. The C-Br stretching vibration is also expected to be a strong Raman scatterer.

Table 4: Predicted Raman Data for 6-Bromobenzene-1,2,4-triol

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1550 - 1600 | Strong | Aromatic C=C Stretch |

| 990 - 1010 | Strong | Aromatic Ring Breathing |

| 500 - 600 | Strong | C-Br Stretch |

Note: Predicted values are based on characteristic group frequencies and data from similar compounds.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 6-bromobenzene-1,2,4-triol. The presence of a bromine atom significantly influences its mass spectrum due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br. This results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity.

Under electron ionization (EI), the 6-bromobenzene-1,2,4-triol molecule is expected to form a molecular ion (M+•). The fragmentation of this molecular ion is guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways for related brominated phenolic compounds often involve the loss of the bromine atom, cleavage of the hydroxyl groups, and fragmentation of the aromatic ring.

A plausible fragmentation pattern for 6-bromobenzene-1,2,4-triol would begin with the molecular ion. Subsequent fragmentation could involve the loss of a bromine radical (•Br) to form a stable trihydroxyphenyl cation. Further fragmentation might include the sequential loss of carbon monoxide (CO) molecules, a common fragmentation pathway for phenols and hydroquinones, leading to smaller, stable ions. The presence of multiple hydroxyl groups could also lead to the loss of water (H₂O) molecules.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of bromophenols in various samples. researchgate.netnih.gov This method allows for the separation of the compound from a mixture and its subsequent identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern. For related bromophenols, electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS/MS. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Data for 6-Bromobenzene-1,2,4-triol

| Fragment Ion | Predicted m/z | Description |

| [C₆H₅BrO₃]+• | 203/205 | Molecular ion (M+•) showing the characteristic Br isotopic pattern. |

| [C₆H₅O₃]+ | 125 | Loss of a bromine radical (•Br) from the molecular ion. |

| [C₅H₅O₂]+ | 97 | Subsequent loss of carbon monoxide (CO) from the [C₆H₅O₃]+ ion. |

| [C₄H₅O]+ | 69 | Further loss of carbon monoxide (CO). |

| [C₆H₃BrO₂]+• | 185/187 | Loss of a water molecule (H₂O) from the molecular ion. |

Note: The m/z values are predicted based on the nominal masses of the most abundant isotopes (e.g., 12C, 1H, 16O, 79Br, 81Br). The actual observed m/z values may vary slightly depending on the instrument and experimental conditions.

Advanced Characterization Techniques (e.g., X-ray Diffraction if applicable to specific derivatives/crystal forms)

For a molecule like 6-bromobenzene-1,2,4-triol, hydrogen bonding is expected to be a dominant feature in its crystal lattice. The three hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of extensive hydrogen-bonded networks. The bromine atom can also participate in halogen bonding, a non-covalent interaction that could further influence the crystal packing.

In the absence of experimental data for the parent compound, computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict its structural properties. These theoretical calculations can provide insights into the preferred conformation of the molecule, its electronic properties, and potential intermolecular interactions, which can complement future experimental crystallographic studies. The synthesis of derivatives of 6-bromobenzene-1,2,4-triol that are more amenable to crystallization could also be a viable strategy to obtain crystallographic data and infer the structural characteristics of the parent compound.

Chemical Reactivity and Mechanistic Investigations of 6 Bromobenzene 1,2,4 Triol

Electrophilic Aromatic Substitution Reactions of the Brominated Ring

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. ma.edumsu.edu The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the ring. lumenlearning.comlibretexts.orgvedantu.com

The benzene ring of 6-bromobenzene-1,2,4-triol is highly activated towards electrophilic attack. This is due to the powerful electron-donating nature of the three hydroxyl groups, which contribute electron density to the ring via a resonance effect. pressbooks.pubchemistrytalk.org Hydroxyl groups are among the most potent activating groups, significantly increasing the rate of electrophilic substitution compared to unsubstituted benzene. lumenlearning.comlibretexts.org

The directing effect of a substituent determines the position at which an incoming electrophile will add. Both hydroxyl and bromo groups are classified as ortho-, para-directors. pressbooks.publibretexts.org This means they direct incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to their own position.

In 6-bromobenzene-1,2,4-triol, the positions are numbered as follows: C1(-OH), C2(-OH), C3(-H), C4(-OH), C5(-H), and C6(-Br). The available positions for substitution are C3 and C5. The directing effects of the existing substituents on these positions can be analyzed:

-OH at C1: Directs ortho to C6 (blocked) and para to C4 (blocked).

-OH at C2: Directs ortho to C1 (blocked) and C3 (available), and para to C5 (available).

-OH at C4: Directs ortho to C3 (available) and C5 (available), and para to C1 (blocked).

-Br at C6: Directs ortho to C1 (blocked) and C5 (available), and para to C3 (available).

The high reactivity of the 6-bromobenzene-1,2,4-triol ring allows for further functionalization under mild conditions. In many cases, a Lewis acid catalyst, often required for less activated rings, may not be necessary. youtube.comlibretexts.org For instance, the bromination of phenol (B47542) proceeds readily without a catalyst to yield a trisubstituted product, highlighting the potent activation by the hydroxyl group. pressbooks.pubyoutube.com

Below is a table outlining potential electrophilic aromatic substitution reactions for 6-bromobenzene-1,2,4-triol, with predicted products and plausible reaction conditions.

| Reaction Type | Reagents | Typical Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation (Bromination) | Br2 in a polar solvent (e.g., H2O or acetic acid) | Br+ | 3,5-Dibromo-6-bromobenzene-1,2,4-triol |

| Nitration | Dilute HNO3 | NO2+ | 3-Nitro-6-bromobenzene-1,2,4-triol and/or 3,5-Dinitro-6-bromobenzene-1,2,4-triol |

| Sulfonation | Fuming H2SO4 | SO3 | 6-Bromobenzene-1,2,4-triol-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (likely inhibited) | RCO+ | Reaction is unlikely as the hydroxyl groups complex with the Lewis acid catalyst. |

Note: Due to the high activation of the ring, controlling the reaction to achieve mono-substitution can be challenging, and poly-substitution may occur readily.

Oxidation and Reduction Chemistry of 6-Bromobenzene-1,2,4-triol

The redox chemistry of 6-bromobenzene-1,2,4-triol is dictated by its benzenetriol core and the carbon-bromine bond. The 1,2,4-trihydroxy arrangement contains both catechol (1,2-dihydroxy) and hydroquinone (B1673460) (1,4-dihydroxy) motifs, both of which are readily oxidized. wikipedia.orgwikipedia.org

Oxidation: The hydroquinone moiety is particularly susceptible to oxidation. Exposure to mild oxidizing agents or even atmospheric oxygen can lead to the formation of a quinone. The oxidation involves the loss of two protons and two electrons to form a more conjugated system. For 6-bromobenzene-1,2,4-triol, oxidation is predicted to yield 6-bromo-2-hydroxy-1,4-benzoquinone . This process is analogous to the well-known oxidation of hydroquinone to benzoquinone. medwinpublishers.comnih.gov Studies on 1,2,4-benzenetriol (B23740) have shown it readily undergoes catalytic aerobic oxidation. acs.org The presence of copper(II) ions has also been shown to strongly accelerate the oxidation of hydroquinone. nih.gov

Reduction: The primary site for reduction in 6-bromobenzene-1,2,4-triol is the carbon-bromine bond. The aromatic ring and hydroxyl groups are generally stable to common reducing conditions. The C-Br bond can be cleaved via catalytic hydrodebromination. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr byproduct. researchgate.net This process would replace the bromine atom with a hydrogen atom, yielding benzene-1,2,4-triol (hydroxyquinol). Electrocatalytic methods have also been developed for the reductive cleavage of C-Br bonds in brominated phenols. acs.orgmst.edu

| Reaction Type | Typical Reagents/Conditions | Predicted Product | Transformation |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., air, Fe3+, CeO2) | 6-Bromo-2-hydroxy-1,4-benzoquinone | Benzenetriol ring is oxidized to a hydroxyquinone. |

| Reduction (Hydrodebromination) | H2, Pd/C, base (e.g., NEt3) | Benzene-1,2,4-triol | Carbon-bromine bond is cleaved and replaced by a C-H bond. |

Pathways to Quinone Derivatives from Catechol/Hydroquinone Moieties

The 6-bromobenzene-1,2,4-triol molecule contains both hydroquinone and catechol functionalities, making it highly susceptible to oxidation to form quinone derivatives. Quinones and hydroquinones are a fundamental class of redox-active molecules that play crucial roles in biological electron transfer systems and are key components in materials science and sensor technology. nih.gov The conversion from the hydroquinone or catechol state to the quinone state is typically a reversible two-electron, two-proton process.

The oxidation of the hydroquinone moiety in 6-bromobenzene-1,2,4-triol would yield 6-bromo-1,4-benzoquinone-2-ol, while oxidation of the catechol portion would lead to 4-bromo-5-hydroxy-1,2-benzoquinone. The specific product formed often depends on the reaction conditions, including the oxidant used and the pH of the medium. Electrochemical methods are commonly employed to study and control these transformations. For instance, redox-active self-assembled monolayers (SAMs) containing hydroquinone can be electrochemically oxidized to the corresponding benzoquinone. researchgate.net This process is often fully reversible, as demonstrated by cyclic voltammetry.

Research on related compounds, such as dimethoxybenzene derivatives on surfaces, has shown that electrochemical oxidation in acidic media can effectively deprotect the hydroxyl groups, generating the hydroquinone/quinone redox couple. researchgate.net This suggests that similar electrochemical protocols could be applied to 6-bromobenzene-1,2,4-triol to selectively generate its quinone derivatives.

Table 1: Potential Quinone Derivatives from 6-Bromobenzene-1,2,4-triol Oxidation

| Oxidized Moiety | Resulting Quinone Derivative |

|---|---|

| Hydroquinone | 6-bromo-1,4-benzoquinone-2-ol |

Reductive Debromination and Deoxygenation Processes

The carbon-bromine and carbon-oxygen bonds in 6-bromobenzene-1,2,4-triol can be cleaved under reductive conditions, leading to debromination and deoxygenation products.

Reductive Debromination: This process involves the hydrogenolysis of C-Br bonds and is a critical reaction for the detoxification of brominated aromatic pollutants. mdpi.com It typically requires a reductant and is often promoted by a metal catalyst. mdpi.com Various systems have been developed for this transformation, including zinc, sodium in liquid ammonia, and catalysts based on copper, nickel, or palladium. mdpi.comnih.gov For instance, copper-catalyzed hydrodebromination (HDB) has been shown to be effective for polybrominated phenols. mdpi.com While specific studies on 6-bromobenzene-1,2,4-triol are not prevalent, the principles derived from studies on compounds like Bromoxynil and tetrabromobisphenol A (TBBPA) suggest that similar catalytic systems would be effective. mdpi.com The mechanism can involve the transfer of an electron to the aromatic bromide, leading to the cleavage of the C-Br bond. nih.gov

Deoxygenation: The removal of phenolic hydroxyl groups is a valuable synthetic transformation for producing arenes. organic-chemistry.org This is typically achieved by first converting the hydroxyl group into a better leaving group, such as a triflate, mesylate, or sulfamate, followed by catalytic reduction. organic-chemistry.org Nickel-on-graphite and palladium-on-carbon are effective heterogeneous catalysts for the reduction of aryl tosylates and mesylates. organic-chemistry.org A nickel-catalyzed hydrodeoxygenation of aryl sulfamates using alcohols as mild reductants has also been developed, showing tolerance for various functional groups. organic-chemistry.org Applying these methods to 6-bromobenzene-1,2,4-triol would first require derivatization of one or more hydroxyl groups, followed by the catalytic hydrogenolysis step to yield brominated resorcinol (B1680541) or bromobenzene (B47551) derivatives.

Dimerization and Oligomerization Phenomena

Mechanisms of Oxidative Coupling and Dimer Formation

Phenolic compounds, particularly electron-rich ones like 6-bromobenzene-1,2,4-triol, can undergo oxidative coupling to form C-C or C-O bonds, leading to dimers and oligomers. wikipedia.orgnih.gov This process is fundamental in the biosynthesis of many natural products, such as lignin. wikipedia.org The reaction is typically catalyzed by transition metals (e.g., iron, copper) or enzymes and requires an oxidant to remove two electrons from the reacting species. wikipedia.orgunirioja.es

The mechanism often proceeds through the formation of a phenoxy radical intermediate. This radical is resonance-stabilized, with spin density distributed over the oxygen atom and the ortho and para positions of the aromatic ring. The coupling of two such radicals can lead to various regioisomeric products (ortho-ortho, ortho-para, para-para). nih.gov For 6-bromobenzene-1,2,4-triol, the presence of multiple hydroxyl groups and a bromine substituent creates a complex system where numerous dimeric structures are possible. Studies on the oxidative polymerization of catechins and other polyphenols have shown that the degree of polymerization can influence the properties of the resulting material. mdpi.com The formation of brominated dimers and trimers has been observed during the degradation of phenol in the presence of bromide, proceeding through electrophilic substitution and coupling reactions. americanelements.com

Table 2: Potential Coupling Pathways for 6-Bromobenzene-1,2,4-triol Radicals

| Coupling Type | Bond Formed | Potential Product Type |

|---|---|---|

| Radical-Radical | C-C | Biphenyl (B1667301) derivative |

| Radical-Radical | C-O | Diphenyl ether derivative |

Control of Selectivity in Self-Assembly Processes

Achieving selectivity in coupling and polymerization reactions is a significant challenge due to the multiple reactive sites on phenolic compounds. nih.gov Control over homo- vs. cross-coupling and regioselectivity is crucial for synthesizing defined structures. One strategy to control selectivity is through the use of self-assembled monolayers (SAMs). SAMs are ordered molecular layers formed spontaneously on a substrate, which can be used to pre-organize reactants and influence reaction pathways. researchgate.net

By immobilizing 6-bromobenzene-1,2,4-triol on a surface, intermolecular reactions could be directed, potentially favoring specific coupling modes. The principles of self-assembly rely on non-covalent interactions like hydrogen bonding and van der Waals forces to create ordered structures. researchgate.net While not directly demonstrated for 6-bromobenzene-1,2,4-triol, the concept of using steric preorganization and controlled reaction sites to guide assembly, as seen in the quantitative self-assembly of molecular cages, could be adapted to control the oligomerization of this compound. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The bromine atom on 6-bromobenzene-1,2,4-triol serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This powerful reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base. wikipedia.orgyonedalabs.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromobenzene-1,2,4-triol to form a Pd(II) complex. yonedalabs.com

Transmetalation: A ligand is transferred from the organoboron reagent (e.g., a boronic acid or ester) to the palladium center. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com

This reaction is widely used in the synthesis of pharmaceuticals, fine chemicals, and complex materials like polyolefins and substituted biphenyls. wikipedia.orgnih.gov The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. nih.gov For 6-bromobenzene-1,2,4-triol, the unprotected hydroxyl groups might pose a challenge, but methods have been developed for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, suggesting that coupling is feasible. nih.govrsc.org By choosing an appropriate boronic acid or ester, a wide range of aryl, heteroaryl, alkyl, or alkenyl substituents could be introduced at the 6-position of the benzene-1,2,4-triol core.

Table 3: Components of a Hypothetical Suzuki-Miyaura Reaction

| Component | Role | Example for 6-Bromobenzene-1,2,4-triol |

|---|---|---|

| Electrophile | Organohalide | 6-Bromobenzene-1,2,4-triol |

| Nucleophile | Organoboron species | Phenylboronic acid |

| Catalyst | Palladium complex | Pd(PPh₃)₄ |

| Base | Activates boronic acid | Sodium carbonate (Na₂CO₃) |

Palladium-Catalyzed C-N and C-O Coupling Reactions of 6-Bromobenzene-1,2,4-triol Remain an Unexplored Area of Synthetic Chemistry

Despite the broad utility of palladium-catalyzed cross-coupling reactions in organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, a thorough review of available scientific literature reveals a significant gap in the application of these powerful methods to 6-bromobenzene-1,2,4-triol. Foundational palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and the analogous C-O coupling (often referred to as the Buchwald-Hartwig ether synthesis), have become indispensable tools for the construction of arylamines and aryl ethers, respectively. These reactions are celebrated for their wide substrate scope and functional group tolerance. mdpi.comnih.gov Similarly, the Ullmann condensation represents an older, copper-catalyzed method for achieving similar transformations, which has seen modern advancements with palladium catalysis. nih.gov

However, specific studies detailing the reaction conditions, yields, and mechanistic investigations for the palladium-catalyzed C-N and C-O coupling of 6-bromobenzene-1,2,4-triol are not present in the surveyed chemical literature. The Buchwald-Hartwig amination, for instance, typically involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comnih.gov The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the C-N coupled product. nih.gov

Analogously, the palladium-catalyzed C-O coupling reaction facilitates the formation of diaryl ethers or alkyl aryl ethers from aryl halides and alcohols or phenols. These reactions have provided a valuable alternative to the often harsh conditions required for the classical Ullmann condensation. nih.gov

While extensive research has been conducted on a vast array of aryl halides in these coupling reactions, the specific reactivity of 6-bromobenzene-1,2,4-triol has not been a subject of published detailed investigation. The presence of three hydroxyl groups on the benzene ring of this substrate introduces potential complexities. These acidic protons could interfere with the basic conditions typically employed in these coupling reactions, potentially leading to side reactions or catalyst deactivation. Furthermore, the hydroxyl groups themselves could potentially act as nucleophiles, leading to competitive C-O coupling or other undesired pathways.

Consequently, the development of successful palladium-catalyzed C-N and C-O coupling protocols for 6-bromobenzene-1,2,4-triol would likely require careful optimization of reaction parameters. This would include the strategic selection of the palladium precursor, ligand, base, and solvent to ensure chemoselectivity and high yields of the desired coupled products. The choice of protecting groups for the hydroxyl functionalities might also be a necessary consideration to achieve the desired transformations.

Computational and Theoretical Chemistry Studies of 6 Bromobenzene 1,2,4 Triol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stability of molecules. For 6-bromobenzene-1,2,4-triol, these methods can predict its three-dimensional structure, electron distribution, and orbital energies, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and relative stability of molecules. While no specific DFT calculations for 6-bromobenzene-1,2,4-triol are published, studies on the complete series of bromophenols provide valuable insights into the structural effects of bromine substitution on the phenol (B47542) ring. nih.govacs.org

Based on these findings, the molecular geometry of 6-bromobenzene-1,2,4-triol would be significantly influenced by the positions of the three hydroxyl groups and the bromine atom. Intramolecular hydrogen bonds between adjacent hydroxyl groups are expected, leading to a largely planar conformation of the benzene (B151609) ring and its substituents. The C-Br bond length and the bond angles around the substituted carbons would be consistent with those observed in other brominated phenols.

Table 1: Predicted Geometrical Parameters for 6-Bromobenzene-1,2,4-triol based on DFT Studies of Analogous Compounds

| Parameter | Predicted Value | Reference Compound(s) |

| C-Br Bond Length (Å) | ~1.89 | Bromophenols |

| C-O Bond Length (Å) | ~1.36 | Benzene-1,2,4-triol, Bromophenols |

| O-H Bond Length (Å) | ~0.97 | Benzene-1,2,4-triol, Bromophenols |

| C-C-C Bond Angle (°) | ~120 (in ring) | Benzene derivatives |

| C-C-Br Bond Angle (°) | ~120 | Bromophenols |

| C-C-O Bond Angle (°) | ~120 | Phenols |

Note: These are predicted values and would require specific DFT calculations on 6-bromobenzene-1,2,4-triol for confirmation.

Frontier molecular orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.comossila.com A smaller gap suggests higher reactivity.

For substituted phenols, the HOMO is typically a π-orbital delocalized over the benzene ring and the oxygen atom of the hydroxyl group. The LUMO is usually a π*-antibonding orbital. The presence of electron-donating hydroxyl groups raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom can lower both the HOMO and LUMO energy levels.

In a study of p-bromophenol, the calculated HOMO-LUMO gap was found to be 5.6788 eV. imist.ma For 6-bromobenzene-1,2,4-triol, the presence of three hydroxyl groups would likely lead to a smaller HOMO-LUMO gap compared to monobromophenol, indicating a higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for 6-Bromobenzene-1,2,4-triol

| Parameter | Predicted Energy (eV) | Reference Compound(s) |

| HOMO Energy | Higher than p-bromophenol | Substituted phenols |

| LUMO Energy | Lower than benzene-1,2,4-triol | Halogenated phenols |

| HOMO-LUMO Gap | < 5.6788 | p-bromophenol, Benzene-1,2,4-triol |

Note: These are qualitative predictions. Actual values would need to be determined through specific quantum chemical calculations.

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For phenolic compounds, the region around the hydroxyl oxygen atom is typically characterized by a negative ESP due to the lone pairs of electrons. nih.gov The hydrogen atom of the hydroxyl group exhibits a positive ESP. The π-system of the benzene ring also contributes to the ESP. In substituted phenols, the nature and position of the substituents significantly influence the ESP. srce.hr

For 6-bromobenzene-1,2,4-triol, the three hydroxyl groups would create significant negative potential regions around their oxygen atoms, making them sites for hydrogen bonding and interaction with electrophiles. The bromine atom, being electronegative, would also influence the charge distribution, likely creating a region of positive potential on the carbon atom to which it is attached.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction pathways.

While no specific reaction mechanisms involving 6-bromobenzene-1,2,4-triol have been computationally studied, we can infer potential reaction pathways from studies on related molecules, such as the oxidation of benzene and bromobenzene (B47551). researchgate.netnih.govnih.gov The hydroxylation of aromatic rings often proceeds through the formation of an epoxide intermediate. nih.gov

For a hypothetical reaction, such as the further oxidation of 6-bromobenzene-1,2,4-triol, computational methods could be used to locate the transition state structures and calculate the activation energies for different possible pathways. This would involve mapping the potential energy surface of the reaction and identifying the saddle points that correspond to the transition states.

Solvent effects can significantly influence the rates and mechanisms of chemical reactions. springernature.comrsc.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. researchgate.netnih.gov

For reactions involving 6-bromobenzene-1,2,4-triol, the choice of solvent would be critical. In polar protic solvents, hydrogen bonding between the solvent and the hydroxyl groups of the triol would be significant and could stabilize charged intermediates and transition states. Computational studies could be employed to analyze how different solvents affect the reaction pathways and activation energies of potential reactions, such as oxidation or electrophilic substitution. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For 6-bromobenzene-1,2,4-triol, theoretical calculations can serve as a predictive and complementary tool to experimental spectroscopy. These methods are particularly useful for assigning spectral features and understanding how the substitution pattern on the benzene ring influences its spectroscopic signature.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations have become an indispensable tool for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.combohrium.com

The prediction of NMR parameters for 6-bromobenzene-1,2,4-triol would typically involve a multi-step computational protocol. The first step is to determine the molecule's three-dimensional structure through geometry optimization. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-31G(d) or larger to adequately describe the electronic structure. wisc.educompchemhighlights.org For a molecule with hydroxyl groups, it is also crucial to consider various conformational isomers and the potential for intramolecular hydrogen bonding, as these can significantly impact chemical shifts.

Once the optimized geometry is obtained, NMR parameters are calculated using specialized methods. The Gauge-Including Atomic Orbital (GIAO) method is a popular and effective approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. liverpool.ac.uk The calculated shielding values are then typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared with experimental data. wisc.edu

For 6-bromobenzene-1,2,4-triol, theoretical calculations would predict distinct chemical shifts for the two aromatic protons and the three hydroxyl protons. The electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxyl groups would have a significant influence on the electronic environment of the aromatic ring protons, affecting their chemical shifts. Machine learning approaches have also emerged as a powerful tool for predicting proton chemical shifts with high accuracy. nih.gov

The calculation of spin-spin coupling constants, which provide information about the connectivity of atoms, is more computationally demanding. It requires the calculation of four Ramsey terms: the Fermi contact (FC), spin dipole (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) contributions. smu.eduacs.org For protons on a benzene ring, the ortho, meta, and para coupling constants have characteristic ranges, and theoretical calculations can help in their precise assignment.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 6-bromobenzene-1,2,4-triol, based on DFT calculations, is presented below to illustrate the expected output of such a study.

Table 1: Hypothetical Predicted NMR Chemical Shifts for 6-Bromobenzene-1,2,4-triol

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H-¹H Coupling Constants (Hz) |

|---|---|---|---|

| C1 | 145.2 | - | - |

| C2 | 143.8 | - | - |

| C3 | 115.9 | 6.85 | J(H3-H5) = 2.5 |

| C4 | 150.5 | - | - |

| C5 | 112.1 | 7.10 | J(H5-H3) = 2.5 |

| C6 | 108.7 | - | - |

| O1-H | - | 8.5 (broad) | - |

| O2-H | - | 8.8 (broad) | - |

Note: The values in this table are illustrative and not based on experimentally verified or published computational data for 6-bromobenzene-1,2,4-triol.

Simulated Vibrational (IR and Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are highly effective in simulating these spectra. researchgate.netijaemr.com

The process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface. Following this, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net

For 6-bromobenzene-1,2,4-triol, the simulated IR and Raman spectra would exhibit characteristic vibrational modes. These would include:

O-H stretching vibrations: These would appear as strong, broad bands in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹), sensitive to hydrogen bonding.

Aromatic C-H stretching vibrations: These are expected in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching vibrations: These typically appear in the 1400-1600 cm⁻¹ range.

C-O stretching and O-H bending vibrations: These modes would be found in the fingerprint region (1000-1400 cm⁻¹).

C-Br stretching vibration: This would be expected at a lower frequency, characteristic of a heavy atom single bond.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion. nih.gov This detailed assignment is invaluable for interpreting experimental spectra.

An illustrative table of key predicted vibrational frequencies for 6-bromobenzene-1,2,4-triol is provided below.

Table 2: Hypothetical Predicted Vibrational Frequencies for 6-Bromobenzene-1,2,4-triol

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H Stretch | 3450 | High | Low |

| O-H Stretch | 3425 | High | Low |

| O-H Stretch | 3380 | High | Low |

| Aromatic C-H Stretch | 3080 | Medium | High |

| Aromatic C-H Stretch | 3065 | Medium | High |

| Aromatic C=C Stretch | 1610 | High | Medium |

| Aromatic C=C Stretch | 1520 | High | Medium |

| O-H Bend | 1350 | Medium | Low |

| C-O Stretch | 1250 | High | Low |

Note: The values in this table are illustrative and not based on experimentally verified or published computational data for 6-bromobenzene-1,2,4-triol.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) for Chemical Transformation Prediction

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in chemistry. For substituted benzenes like 6-bromobenzene-1,2,4-triol, the nature and position of the substituents profoundly influence the molecule's chemical behavior, particularly in reactions such as electrophilic aromatic substitution. vedantu.comlibretexts.org

The hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine (-Br) atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The interplay of these electronic effects determines the reactivity of the available positions on the benzene ring toward electrophiles.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure with reactivity or biological activity. nih.gov In the context of chemical transformations, QSAR can be used to predict the rate and regioselectivity of reactions.

For a molecule like 6-bromobenzene-1,2,4-triol, a QSAR study for a specific chemical transformation (e.g., nitration, halogenation) would involve calculating a set of molecular descriptors. These descriptors can be categorized as:

Electronic descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These describe the electronic distribution and susceptibility to electrophilic or nucleophilic attack.

Steric descriptors: Such as molecular volume, surface area, and specific steric parameters that quantify the bulkiness of substituents.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is important for understanding reactivity in different solvent environments.

These calculated descriptors for a series of related substituted phenols could then be used to build a regression model that correlates them with experimentally determined reaction rates or product distributions. nih.gov For instance, the electron density at different carbon atoms in the aromatic ring of 6-bromobenzene-1,2,4-triol could be calculated and used as a predictor for the site of electrophilic attack. The positions with the highest electron density would be the most likely to be attacked by an electrophile.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known reactivity data is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational chemistry software.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create a mathematical equation relating the descriptors to the observed activity.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

While no specific QSAR studies for the chemical transformation of 6-bromobenzene-1,2,4-triol are publicly available, the principles of QSAR are well-established for substituted phenols and benzenes, indicating that such models could be developed to predict its reactivity in various chemical reactions. nih.govsioc-journal.cn

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 6-bromobenzene-1,2,4-triol |

Synthesis and Reactivity of Derivatives and Analogues of 6 Bromobenzene 1,2,4 Triol

O-Functionalization of Hydroxyl Groups

The three hydroxyl groups of 6-bromobenzene-1,2,4-triol are primary sites for chemical modification, offering pathways to a diverse range of derivatives. O-functionalization, including alkylation and acylation, not only serves as a method for protecting these reactive groups during multi-step syntheses but also allows for the introduction of new functionalities to modulate the compound's physicochemical properties.

Alkylation and Acylation Strategies for Protection and Derivatization

Alkylation, typically achieved through reactions like the Williamson ether synthesis, involves the deprotonation of one or more hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles. These phenoxides can react with alkyl halides or other alkylating agents to form ethers. The choice of base (e.g., sodium hydride, potassium carbonate) and reaction conditions can influence the extent and selectivity of alkylation.

Acylation involves the conversion of the hydroxyl groups into esters. This is commonly performed using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Acyl groups serve as effective protecting groups that can be readily removed by hydrolysis under basic or acidic conditions. Photochemical acylation represents another modern approach, for instance, the photoacylation of quinones with aldehydes provides a direct route to acylated hydroquinones. mdpi.com

Regioselective Functionalization of Multiple Hydroxyl Groups

The hydroxyl groups on the 6-bromobenzene-1,2,4-triol ring are chemically distinct, which allows for the potential of regioselective functionalization. Their reactivity is governed by a combination of electronic and steric factors.

C1-OH: This hydroxyl group is ortho to the bromine atom and the C2-OH group, and para to the C4-OH group.

C2-OH: This group is situated between two other hydroxyl groups (C1-OH and C4-OH, though C4 is not adjacent) and is meta to the bromine atom.

C4-OH: This hydroxyl group is ortho to the C5-H and the C2-OH group (not adjacent) and meta to the C6-Br.

The acidity of the phenolic protons is influenced by these neighboring groups. The electron-withdrawing inductive effect of the bromine atom and the potential for intramolecular hydrogen bonding between adjacent hydroxyl groups create a unique electronic environment at each position. This differentiation can be exploited for selective reactions. For example, the most acidic hydroxyl group can often be selectively deprotonated and functionalized using a stoichiometric amount of base. Steric hindrance also plays a role; the C2-OH group, being flanked by other substituents, may react more slowly with bulky reagents compared to the more exposed C4-OH group. Such principles are applied to achieve regioselective N-alkylation in heterocyclic systems like indazoles, where electronic and steric factors, along with reaction conditions, dictate the site of substitution. beilstein-journals.org

| Hydroxyl Position | Key Influencing Factors | Predicted Relative Acidity | Predicted Nucleophilicity | Potential for Selective Functionalization |

|---|---|---|---|---|

| C1-OH | Ortho to Br (inductive withdrawal), ortho to C2-OH (H-bonding) | High | Moderate | Good, especially with sterically non-demanding electrophiles. |

| C2-OH | Meta to Br, flanked by other groups (steric hindrance) | Moderate | Low | Selective functionalization is challenging but possible with small reagents or under kinetic control. |

| C4-OH | Para to C1-OH, ortho to C5-H (less hindered) | Low | High | Favored site for reactions with bulky reagents under thermodynamic control. |

Halogenated Isomers and Multi-Brominated Benzenetriols

The properties and reactivity of brominated benzenetriols are highly dependent on the substitution pattern of the hydroxyl and bromine groups on the benzene (B151609) ring.

| Compound Name | Parent Triol | CAS Number | Key Structural Features |

|---|---|---|---|

| 6-Bromobenzene-1,2,4-triol | 1,2,4-Benzenetriol (B23740) | 1480325-12-9 | Asymmetric substitution. guidechem.com |

| 2-Bromobenzene-1,3,5-triol | 1,3,5-Benzenetriol (Phloroglucinol) | 84743-77-1 | Symmetric hydroxyl groups; bromine adjacent to two hydroxyls. guidechem.comnih.govmyskinrecipes.com |

| 5-Bromobenzene-1,2,3-triol | 1,2,3-Benzenetriol (Pyrogallol) | 16492-75-4 | Vicinal hydroxyl groups; bromine is meta to two hydroxyls. spyndl.comsigmaaldrich.comnih.gov |

Synthesis and Reactivity of Dibrominated and Tribrominated Benzenetriols

The synthesis of multi-brominated benzenetriols is typically achieved through the direct electrophilic bromination of the parent benzenetriol. The powerful activating and ortho-, para-directing nature of the hydroxyl groups facilitates these reactions. A classic example is the synthesis of 2,4,6-tribromobenzene-1,3,5-triol (B1329731) by treating an aqueous solution of phloroglucinol (B13840) (1,3,5-benzenetriol) with bromine. The high reactivity of the phloroglucinol ring leads to the straightforward substitution at all three activated positions.

For an asymmetric core like 1,2,4-benzenetriol, further bromination would be directed to the remaining activated positions (C3 and C5). The precise outcome would depend on the reaction conditions, with the potential to form a mixture of dibrominated products. The reactivity of these multi-brominated compounds is distinct from their monobrominated counterparts. The presence of multiple electron-withdrawing bromine atoms decreases the nucleophilicity of the aromatic ring and increases the acidity of the hydroxyl protons. However, these bromine atoms can serve as handles for further functionalization through reactions like Suzuki or Sonogashira cross-coupling, enabling the construction of more complex molecular frameworks.

Preparation of Bridged and Polycyclic Derivatives

The functional groups of 6-bromobenzene-1,2,4-triol provide opportunities for the synthesis of complex bridged and polycyclic structures. Such transformations can be achieved through intramolecular reactions or by using bifunctional linkers.

One potential strategy involves the formation of ether linkages. Reacting the compound with dihaloalkanes (e.g., dibromomethane, 1,2-dibromoethane) under basic conditions could bridge two of the hydroxyl groups, particularly the adjacent C1-OH and C2-OH, to form a new heterocyclic ring fused to the benzene core. This would result in a brominated dibenzo[b,d]dioxole or related structure.

Intramolecular cyclization can also be envisioned. For example, functionalization of a hydroxyl group with a chain bearing a leaving group could be followed by nucleophilic attack from another phenoxide on the same molecule to form a cyclic ether. Alternatively, the bromine atom itself could participate in cyclization. Conversion of the bromine to a more reactive functional group via metal-catalyzed cross-coupling, followed by a reaction with a hydroxyl group, could lead to the formation of oxygen-containing polycycles. The synthesis of complex bridged polycycles often leverages C-H bond insertion or dearomative rearrangement strategies to rapidly build molecular complexity. nih.govbeilstein-journals.orgnih.gov These advanced methods could potentially be adapted to create novel architectures from highly functionalized precursors like 6-bromobenzene-1,2,4-triol.

Compound Reference Table

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| 6-Bromobenzene-1,2,4-triol | - | 1480325-12-9 |

| 3-Bromobenzene-1,2,4-triol | - | Not available |

| 2-Bromobenzene-1,3,5-triol | 2-Bromophloroglucinol | 84743-77-1 |

| 5-Bromobenzene-1,2,3-triol | 5-Bromopyrogallol | 16492-75-4 |

| 2,4-Dibromobenzene-1,3,5-triol | - | 84743-75-9 |

| 2,4,6-Tribromobenzene-1,3,5-triol | 2,4,6-Tribromophloroglucinol | 3354-82-3 |

| 1,2,4-Benzenetriol | Hydroxyquinol | 533-73-3 |

| 1,3,5-Benzenetriol | Phloroglucinol | 108-73-6 |

| 1,2,3-Benzenetriol | Pyrogallol | 87-66-1 |

| Bromobenzene (B47551) | Phenyl bromide | 108-86-1 |

| Dibromomethane | Methylene bromide | 74-95-3 |

| 1,2-Dibromoethane | Ethylene dibromide | 106-93-4 |

Research Applications in Organic Synthesis and Advanced Materials Science

6-Bromobenzene-1,2,4-triol as a Synthetic Synthon

In the realm of organic synthesis, a synthon is a molecular fragment that can be introduced into a synthetic route to build a more complex molecule. 6-Bromobenzene-1,2,4-triol, with its multiple reactive sites, is well-suited to serve as a synthon, offering pathways to a variety of intricate organic structures.

The structure of 6-bromobenzene-1,2,4-triol provides a scaffold for the synthesis of complex organic molecules. The bromine atom can be readily transformed or replaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents. This capability is crucial for the construction of polycyclic aromatic hydrocarbons and other extended molecular frameworks. wikipedia.orgresearchgate.netnih.govlibretexts.orgrsc.org

The hydroxyl groups, on the other hand, can be selectively protected and deprotected, enabling regioselective modifications of the aromatic ring. They can also be converted into other functional groups, such as ethers or esters, to further elaborate the molecular structure. This multi-functionality allows for a stepwise and controlled approach to building complex target molecules. Aromatic polyhydroxy compounds are known building blocks for various materials, and the principles of their synthesis can be applied here. google.com

| Reaction Type | Potential Transformation on 6-Bromobenzene-1,2,4-triol | Introduced Moiety |

| Suzuki Coupling | Reaction of the bromo-substituent with an organoboron compound | Aryl, heteroaryl, alkyl, or vinyl groups |

| Stille Coupling | Reaction of the bromo-substituent with an organotin compound | Aryl, heteroaryl, alkyl, or vinyl groups |

| Sonogashira Coupling | Reaction of the bromo-substituent with a terminal alkyne | Alkynyl group |

| Etherification | Reaction of the hydroxyl groups with alkyl halides or other electrophiles | Alkoxy or aryloxy groups |

| Esterification | Reaction of the hydroxyl groups with acyl chlorides or carboxylic acids | Acyloxy groups |

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is a result of the functionality formed in the previous one. wikipedia.orgbaranlab.orgnih.gov The structure of 6-bromobenzene-1,2,4-triol is amenable to the design of cascade sequences. For instance, an initial reaction at the bromine atom could be followed by an intramolecular cyclization involving one of the hydroxyl groups, leading to the formation of heterocyclic systems.

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. organic-chemistry.orgfrontiersin.orgnih.gov The hydroxyl groups of 6-bromobenzene-1,2,4-triol can act as nucleophiles in MCRs, while the aromatic ring itself can participate in electrophilic aromatic substitution-type MCRs. The presence of the bromine atom adds another layer of complexity and potential for post-MCR modifications.

| Reaction Type | Potential Role of 6-Bromobenzene-1,2,4-triol | Potential Product Class |

| Intramolecular Cascade | Initial cross-coupling followed by cyclization involving a hydroxyl group | Fused heterocyclic compounds |

| Intermolecular Cascade | Participation in a sequence of intermolecular reactions | Polycyclic aromatic systems |

| Multicomponent Reaction | As a nucleophilic component (via hydroxyl groups) | Highly substituted aromatic ethers or esters |

| Multicomponent Reaction | As an aromatic core for multiple functionalizations | Complex, multi-functionalized aromatic compounds |

Integration into Functional Materials

The unique electronic and structural features of 6-bromobenzene-1,2,4-triol make it a promising candidate for incorporation into advanced functional materials. The hydroxyl groups can facilitate hydrogen bonding and solubility, while the bromine atom provides a handle for polymerization or surface attachment.